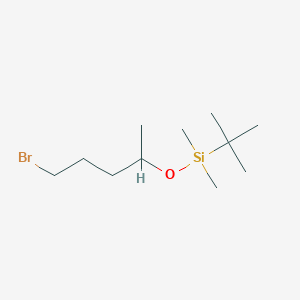
Silane, (4-bromo-1-methylbutoxy)(1,1-dimethylethyl)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (4-bromo-1-methylbutoxy)(1,1-dimethylethyl)dimethyl-: is an organosilicon compound with the molecular formula C11H25BrOSi. This compound is characterized by the presence of a silane group bonded to a 4-bromo-1-methylbutoxy group and a 1,1-dimethylethyl group. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (4-bromo-1-methylbutoxy)(1,1-dimethylethyl)dimethyl- typically involves the reaction of 4-bromo-1-methylbutanol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: Silane, (4-bromo-1-methylbutoxy)(1,1-dimethylethyl)dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Products such as azides, thiols, or ethers.
Oxidation Reactions: Products such as silanols or siloxanes.
Reduction Reactions: Products such as alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Silane, (4-bromo-1-methylbutoxy)(1,1-dimethylethyl)dimethyl- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of functionalized silanes for surface modification and as a reagent in organic synthesis.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling. It is also used in the synthesis of silane-based bioconjugates for targeted drug delivery.
Medicine: The compound is explored for its potential in drug delivery systems, particularly in the development of silane-based nanoparticles for controlled release of therapeutic agents.
Industry: In the industrial sector, Silane, (4-bromo-1-methylbutoxy)(1,1-dimethylethyl)dimethyl- is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacture of silicone-based materials and as a coupling agent in composite materials.
Wirkmechanismus
The mechanism of action of Silane, (4-bromo-1-methylbutoxy)(1,1-dimethylethyl)dimethyl- involves its ability to form stable covalent bonds with various substrates. The silane group can react with hydroxyl groups on surfaces, forming strong Si-O-Si linkages. This property is exploited in surface modification and adhesion applications. The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Vergleich Mit ähnlichen Verbindungen
- Silane, (4-bromobutoxy)(1,1-dimethylethyl)dimethyl-
- Silane, (4-chloro-1-methylbutoxy)(1,1-dimethylethyl)dimethyl-
- Silane, (4-iodo-1-methylbutoxy)(1,1-dimethylethyl)dimethyl-
Comparison: Silane, (4-bromo-1-methylbutoxy)(1,1-dimethylethyl)dimethyl- is unique due to the presence of the 4-bromo-1-methylbutoxy group, which imparts specific reactivity and properties. Compared to its chloro and iodo analogs, the bromo compound exhibits different reactivity patterns in substitution and reduction reactions. The choice of halogen affects the compound’s reactivity and the types of products formed in chemical reactions.
Eigenschaften
CAS-Nummer |
62957-47-5 |
|---|---|
Molekularformel |
C11H25BrOSi |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
5-bromopentan-2-yloxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H25BrOSi/c1-10(8-7-9-12)13-14(5,6)11(2,3)4/h10H,7-9H2,1-6H3 |
InChI-Schlüssel |
WWWCUAMWXAAUCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCBr)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


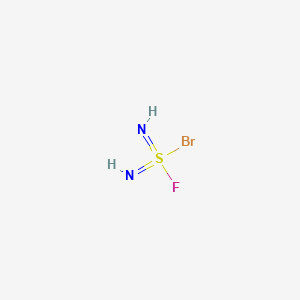

![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
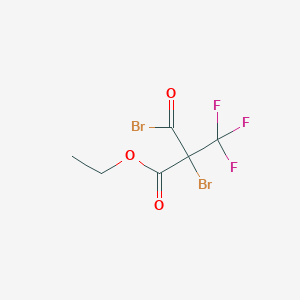
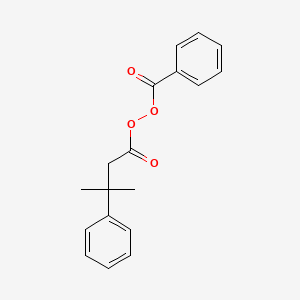

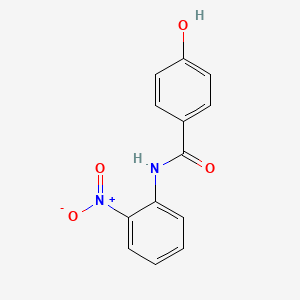

![Trimethyl{[1-(trimethylsilyl)hex-1-yn-3-yl]oxy}silane](/img/structure/B14511612.png)
![Bicyclo[2.1.1]hexan-2-ol;4-nitrobenzoic acid](/img/structure/B14511619.png)
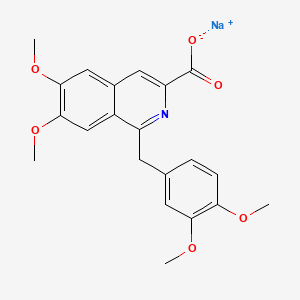
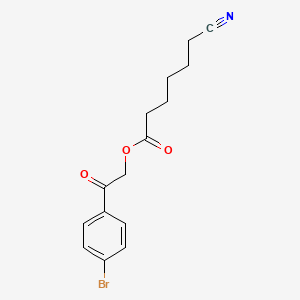
![1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene]](/img/structure/B14511635.png)
![N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14511641.png)
